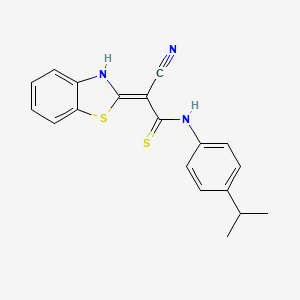
Dichlorobis(isoquinoline)-Palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(isoquinoline)-Palladium is a coordination compound that features palladium as the central metal atom coordinated with two isoquinoline ligands and two chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(isoquinoline)-Palladium can be synthesized through the reaction of palladium(II) chloride with isoquinoline in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or acetonitrile, followed by the addition of isoquinoline. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex. The reaction can be represented as follows:
PdCl2+2C9H7N→PdCl2(C9H7N)2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(isoquinoline)-Palladium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the palladium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the isoquinoline ligands or chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligand substitution can be facilitated by using ligands like phosphines (e.g., triphenylphosphine) or amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while substitution reactions can produce new coordination compounds with different ligands.
Applications De Recherche Scientifique
Dichlorobis(isoquinoline)-Palladium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in material science for the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Dichlorobis(isoquinoline)-Palladium exerts its effects involves the coordination of the palladium center with various substrates. The isoquinoline ligands stabilize the palladium center, allowing it to participate in catalytic cycles. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange, facilitating various chemical transformations. Molecular targets include organic substrates in catalytic reactions and biomolecules in biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(quinoline)-Palladium: Similar structure but with quinoline ligands instead of isoquinoline.
Dichlorobis(pyridine)-Palladium: Contains pyridine ligands, offering different electronic and steric properties.
Dichlorobis(phenanthroline)-Palladium: Features phenanthroline ligands, which provide a more rigid and planar structure.
Uniqueness
Dichlorobis(isoquinoline)-Palladium is unique due to the specific electronic and steric properties imparted by the isoquinoline ligands. These properties influence the compound’s reactivity, stability, and catalytic activity, making it distinct from other palladium complexes with different ligands.
Propriétés
Formule moléculaire |
C18H14Cl2N2Pd |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
dichloropalladium;isoquinoline |
InChI |
InChI=1S/2C9H7N.2ClH.Pd/c2*1-2-4-9-7-10-6-5-8(9)3-1;;;/h2*1-7H;2*1H;/q;;;;+2/p-2 |
Clé InChI |
AZFDAJDCTUNNJL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C=NC=CC2=C1.C1=CC=C2C=NC=CC2=C1.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


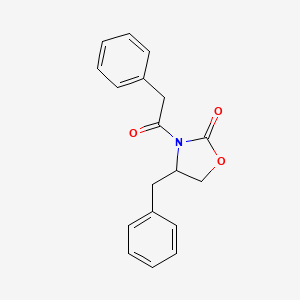
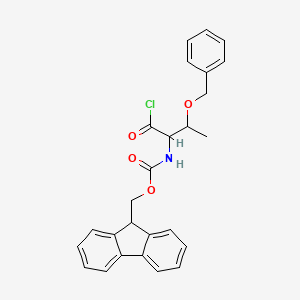
![2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)
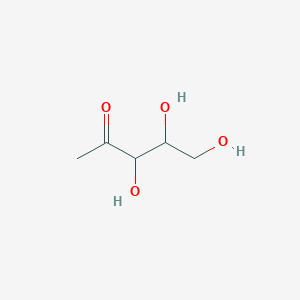
![3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B12318077.png)
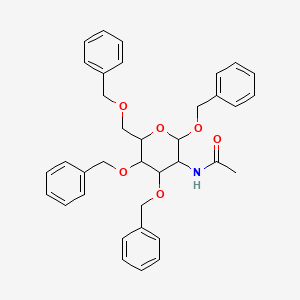
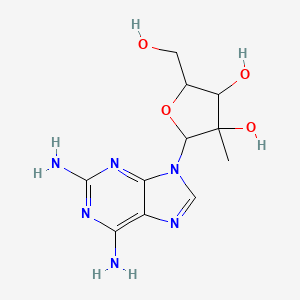
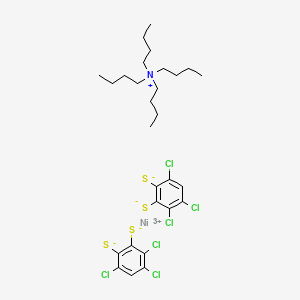
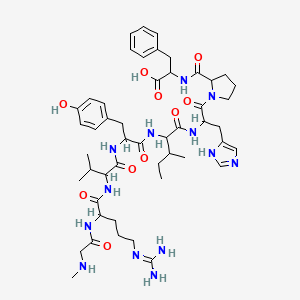
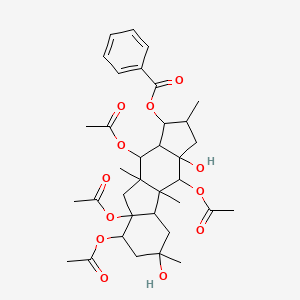
![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-](/img/structure/B12318093.png)
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride](/img/structure/B12318100.png)
![(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate](/img/structure/B12318106.png)
